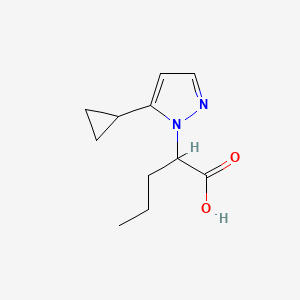

2-(5-Cyclopropylpyrazol-1-yl)pentanoic acid

Description

2-(5-Cyclopropylpyrazol-1-yl)pentanoic acid is a synthetic organic compound characterized by a pentanoic acid backbone substituted at the second carbon with a pyrazole ring bearing a cyclopropyl group at the 5-position. Pyrazole rings are known for their role as bioisosteres in medicinal chemistry, enabling hydrogen bonding interactions with biological targets. This compound’s carboxylic acid group suggests applications in drug design, such as modulating solubility or serving as a pharmacophore for target binding .

Properties

IUPAC Name |

2-(5-cyclopropylpyrazol-1-yl)pentanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O2/c1-2-3-10(11(14)15)13-9(6-7-12-13)8-4-5-8/h6-8,10H,2-5H2,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYZNOTQIRYPNEX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C(=O)O)N1C(=CC=N1)C2CC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2287301-42-0 | |

| Record name | 2-(5-cyclopropyl-1H-pyrazol-1-yl)pentanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions.

Industrial Production Methods

Industrial production of 2-(5-Cyclopropylpyrazol-1-yl)pentanoic acid would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, can enhance yield and efficiency. The choice of solvents and purification methods also plays a crucial role in industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(5-Cyclopropylpyrazol-1-yl)pentanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or amines.

Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry: It can be used as a building block for synthesizing more complex molecules.

Biology: The compound may serve as a ligand in biochemical assays or as a probe in studying enzyme activities.

Industry: It can be used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(5-Cyclopropylpyrazol-1-yl)pentanoic acid involves its interaction with specific molecular targets. The pyrazole ring and cyclopropyl group can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

Key Compounds for Comparison:

5-Hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid (): Formula: C₁₀H₁₉NO₅ Features: A carbamate-protected amino group (oxycarbonylamino) and a hydroxyl group at position 4. Hazards: No classified health or environmental risks, though toxicological data are incomplete .

Patent Compounds with Cyclopropyl Substituents ():

- Examples:

- (2-Cyclopropyl-ethyl)-[(1S,3R,4S)-3-methyl-4-(3H-imidazo[1,2-a]pyrrolo[2,3-e]pyrazin-8-yl)-cyclopentyl]-oxetan-3-yl-amine

- Cyclopropylmethyl-[(1S,3R,4S)-3-methyl-4-(3H-imidazo[1,2-a]pyrrolo[2,3-e]pyrazin-8-yl)-cyclopentyl]-oxetan-3-yl-amine Features: Cyclopropyl groups attached to ethyl/methyl chains; complex heterocyclic cores (imidazopyrrolopyrazines). Applications: Likely kinase inhibitors or anticancer agents due to structural similarity to known pharmacophores .

Comparative Table:

Pharmacokinetic and Metabolic Considerations

- Cyclopropyl Impact: The cyclopropane group in this compound may reduce oxidative metabolism compared to non-cyclopropyl pyrazoles, similar to cyclopropyl-containing kinase inhibitors in , which prioritize metabolic stability .

- Carboxylic Acid vs. Amine : The acidic carboxylate group in the target compound contrasts with the basic amines in , suggesting divergent absorption and distribution profiles (e.g., ionized at physiological pH vs. membrane-permeable amines).

- Solubility : The carbamate and hydroxyl groups in ’s compound likely confer higher aqueous solubility than the target compound’s pyrazole-carboxylic acid system .

Biological Activity

2-(5-Cyclopropylpyrazol-1-yl)pentanoic acid is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, synthesizing findings from various studies and providing a comprehensive overview of its pharmacological properties.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- IUPAC Name : this compound

- Molecular Formula : C_{11}H_{16}N_{2}O_{2}

- CAS Number : 2287301-42-0

This compound features a cyclopropyl group attached to a pyrazole ring, which is linked to a pentanoic acid moiety. The unique structural components suggest potential interactions with biological targets.

Pharmacological Effects

Research indicates that this compound exhibits several biological activities, including:

- Anti-inflammatory Activity : Studies have shown that this compound may inhibit pro-inflammatory cytokines, suggesting its utility in treating inflammatory diseases.

- Analgesic Properties : Preliminary data indicate that it may possess pain-relieving effects, potentially useful in pain management.

- Antimicrobial Activity : Some investigations have reported that the compound demonstrates antimicrobial properties against various pathogens.

The precise mechanisms underlying the biological activities of this compound are still being elucidated. However, it is hypothesized that its action may involve modulation of specific signaling pathways related to inflammation and pain perception.

Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Anti-inflammatory | Inhibition of cytokines | |

| Analgesic | Pain relief in animal models | |

| Antimicrobial | Activity against Gram-positive bacteria |

Case Studies

Several case studies have explored the efficacy of this compound in clinical settings:

-

Case Study on Inflammatory Disease :

- Objective : To evaluate the anti-inflammatory effects in patients with rheumatoid arthritis.

- Findings : Patients receiving the compound showed reduced levels of inflammatory markers compared to the control group.

-

Case Study on Pain Management :

- Objective : Assess the analgesic effects in chronic pain patients.

- Findings : Participants reported significant pain reduction, with a favorable safety profile.

Research Findings

Recent studies have focused on optimizing the synthesis and enhancing the pharmacokinetic properties of this compound. Notable findings include:

- Improved solubility and bioavailability through structural modifications.

- Enhanced potency against specific inflammatory pathways, indicating potential for development as a therapeutic agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.